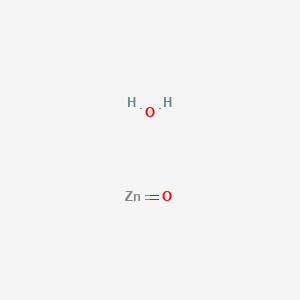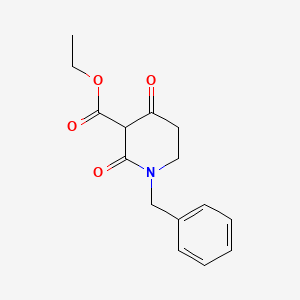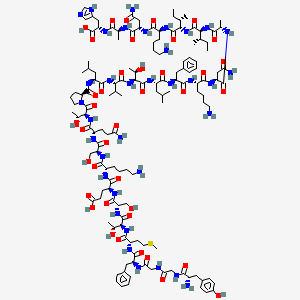
Zinc oxide hydrate
Overview
Description
Zinc oxide hydrate is a compound that consists of zinc oxide combined with water molecules. It is a versatile material with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. The compound is known for its unique physical and chemical properties, which make it suitable for numerous scientific and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc oxide hydrate can be synthesized through various methods, including hydrothermal synthesis, sol-gel processes, and precipitation techniques. One common method involves the reaction of zinc sulfate heptahydrate with sodium hydroxide and boric acid, resulting in the formation of zinc borate hydrate . Another method involves the thermal decomposition of zinc hydroxide chloride monohydrate to produce crystalline zinc oxide .
Industrial Production Methods: In industrial settings, this compound is often produced through the controlled precipitation of zinc salts, such as zinc sulfate or zinc chloride, in the presence of water. The reaction conditions, including temperature, pH, and concentration of reactants, are carefully controlled to obtain the desired product. Hydrothermal and solvothermal methods are also employed to produce high-purity this compound with specific morphologies .
Chemical Reactions Analysis
Types of Reactions: Zinc oxide hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with acids to form zinc salts and water, and with bases to form zincates. For example, zinc oxide reacts with hydrochloric acid to produce zinc chloride and water .
Common Reagents and Conditions:
Oxidation: Zinc oxide can be oxidized in the presence of oxygen at high temperatures.
Reduction: Zinc oxide can be reduced to metallic zinc using reducing agents such as carbon or hydrogen.
Substitution: Zinc oxide reacts with fatty acids to form zinc carboxylates, such as zinc oleate or zinc stearate.
Major Products: The major products formed from these reactions include zinc salts (e.g., zinc chloride), zincates, and zinc carboxylates. These products have various applications in different industries.
Scientific Research Applications
Zinc oxide hydrate has numerous scientific research applications due to its unique properties:
Mechanism of Action
The mechanism of action of zinc oxide hydrate involves the release of zinc ions and the generation of reactive oxygen species (ROS). These zinc ions interact with cellular components, leading to oxidative stress and DNA damage. The ROS generated by zinc oxide nanoparticles contribute to their antimicrobial and anticancer properties by inducing apoptosis and inhibiting cell viability .
Comparison with Similar Compounds
Zinc oxide hydrate can be compared with other zinc compounds, such as zinc sulfate, zinc chloride, and zinc borate. Each of these compounds has unique properties and applications:
Zinc Sulfate: Used in agriculture as a micronutrient and in medicine as a dietary supplement.
Zinc Chloride: Used in the production of batteries, textiles, and as a flux in soldering.
Zinc Borate: Used as a flame retardant and in the production of ceramics and glass.
This compound stands out due to its versatility and wide range of applications in various fields. Its unique combination of physical and chemical properties makes it a valuable material for scientific research and industrial use.
Properties
IUPAC Name |
oxozinc;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.O.Zn/h1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGFCAMLARKROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583801 | |
| Record name | Oxozinc--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55204-38-1 | |
| Record name | Oxozinc--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4,4'-Bipyridine]-2,2'-dicarbonitrile](/img/structure/B1602263.png)
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)






